1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Description
1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353976-34-7) is a piperidine-derived compound featuring a benzyl-methyl-amino substituent at the (S)-configured 3-position of the piperidine ring and a chloroethanone group at the 1-position. Its molecular formula is C₁₆H₂₃ClN₂O, with a molecular weight of 294.82 g/mol and a calculated logP (XLogP3) of 2.6, indicating moderate lipophilicity . This compound is part of a broader class of piperidine and pyrrolidine derivatives used in pharmaceutical and agrochemical research, particularly as intermediates in drug discovery .
Key physicochemical properties include:
Properties
IUPAC Name |
1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKLJPOJZXYHKM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under controlled conditions to ensure the correct stereochemistry.
Attachment of the Chloro-Ethanone Moiety: The final step involves the reaction of the substituted piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the ethanone position serves as a reactive site for nucleophilic substitution. Key reactions include:
Reagents and Conditions
-
Amines : Reacts with primary/secondary amines under basic conditions (e.g., NaOH, Et₃N) in polar aprotic solvents (e.g., DMF, THF) at 25–60°C.
-
Thiols : Forms thioether derivatives in the presence of bases like K₂CO₃.
-
Azides : Substitution with NaN₃ yields azido derivatives, useful in click chemistry.
Example Reaction
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | Et₃N, DMF, 50°C, 6h | Piperidine-substituted derivative | 78 | |
| Sodium Azide | DMSO, 25°C, 12h | Azido-ethanone | 65 |
Condensation Reactions
The secondary amine group participates in condensation with carbonyl compounds:
Schiff Base Formation
Reacts with aldehydes/ketones under acidic (e.g., AcOH) or basic catalysis to form imines. Steric hindrance from the benzyl group may slow reaction rates compared to smaller substituents .
Example :
| Aldehyde/Ketone | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | AcOH | 4 | 72 | |
| Acetophenone | Et₃N | 6 | 58 |
Oxidation
The benzyl-methyl-amino group oxidizes to nitroso or hydroxylamine derivatives using H₂O₂ or KMnO₄:
Reduction
The ketone moiety is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0–25 | 85 | |
| LiAlH₄ | THF | Reflux | 91 |
Rearrangement Reactions
Steric effects from the benzyl group influence reaction pathways. For example, in analogous naphthyridine systems, benzyl substituents slow rearrangement rates by 30–50% compared to methyl groups .
Reaction Mechanism Insights
Scientific Research Applications
1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group may facilitate binding to these targets, while the chloro-ethanone moiety can undergo further chemical transformations within the biological system, leading to its effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone and Analogs
Note: The molecular weight listed for the (R)-enantiomer in (280.80 g/mol) conflicts with the formula C₁₆H₂₃ClN₂O, which should yield ~294.82 g/mol. This discrepancy may indicate an error in the source data.
Substituent Modifications
Ring System Variations
Positional Isomerism
- 3-Position vs.
Stereochemical Differences
- (S) vs. (R) Configuration () : Enantiomers often exhibit divergent biological activities. The (R)-enantiomer may show reduced efficacy or off-target effects compared to the (S)-configured target compound .
Research Implications
The structural nuances among these analogs highlight critical structure-activity relationship (SAR) considerations:
- Lipophilicity : Ethyl and cyclopropyl substituents increase logP, influencing bioavailability .
- Ring Size : Pyrrolidine derivatives may offer advantages in CNS drug design due to faster metabolic clearance .
- Stereochemistry : The (S)-configuration is likely essential for target engagement, as seen in many chiral pharmaceuticals .
Biological Activity
1-[(S)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that has gained attention in various fields of biological research due to its potential pharmacological properties. This compound features a piperidine ring with a benzyl-methyl-amino substituent and a chloro-ethanone moiety, which may contribute to its diverse biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Molecular Formula : CHClNO
- Molecular Weight : 282.80 g/mol
- CAS Number : 1353976-34-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and antifungal properties, as well as its potential as a therapeutic agent.
Antibacterial Activity
Research indicates that compounds with similar structural frameworks exhibit notable antibacterial effects. For instance, derivatives of piperidine have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group in this compound is hypothesized to enhance its bioactivity due to its electrophilic nature, which may facilitate interactions with bacterial targets.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 100 | |
| Escherichia coli | < 125 | |
| Pseudomonas aeruginosa | < 150 |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar compounds in literature have demonstrated significant antifungal activity, with MIC values ranging from 25 to 62.5 µg/mL against various fungal strains. The chloro group is believed to enhance the compound's ability to penetrate fungal cell walls and disrupt cellular processes.
The precise mechanism of action for this compound remains to be fully elucidated. However, based on the behavior of structurally similar compounds, it is postulated that the compound may exert its effects through:
- Inhibition of Cell Wall Synthesis : By interfering with peptidoglycan synthesis in bacteria.
- Disruption of Membrane Integrity : Causing leakage of cellular contents.
- Inhibition of Nucleic Acid Synthesis : Potentially through interactions with DNA or RNA polymerases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of piperidine derivatives, highlighting significant antibacterial activity against common pathogens. The findings suggest that modifications at the piperidine nitrogen can enhance activity against resistant strains .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that the introduction of halogen groups (like chlorine) significantly increases the potency of antimicrobial agents derived from piperidine .
- Pharmacological Potential : Investigations into the pharmacokinetics and toxicity profiles indicate that compounds similar to this compound could serve as lead compounds for developing new antibiotics or antifungals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
